molecular formula C19H19F3N4O2 B5556550 N-[4-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-2-pyridin-3-ylacetamide

N-[4-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-2-pyridin-3-ylacetamide

Cat. No. B5556550
M. Wt: 392.4 g/mol
InChI Key: BOTBAPOCCBVKIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The interest in indazole and pyridine derivatives in medicinal and organic chemistry stems from their diverse biological activities and applications in drug development. Compounds with these moieties are often explored for their potential as inhibitors, anticancer agents, and for other therapeutic purposes due to their favorable interaction with biological targets.

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step chemical reactions, including condensation, cyclization, and substitution reactions. For instance, the modification of acetamide groups with alkylurea moieties in certain compounds has been shown to retain antiproliferative activity while reducing toxicity, suggesting a general strategy for enhancing the therapeutic index of related molecules (Xiao-meng Wang et al., 2015).

Molecular Structure Analysis

Molecular structure analysis, often involving NMR, X-ray crystallography, and computational modeling, is crucial for understanding the conformation and electronic distribution that dictate the reactivity and interactions of these compounds. For instance, the characterization of triazol compounds revealed insights into their geometric and electronic structures, which are essential for their biological activities (C. Orek et al., 2012).

Scientific Research Applications

Chemical Synthesis and Methodologies

  • Intramolecular Oxidative N-N Bond Formation : A novel strategy for synthesizing biologically important 1,2,4-triazolo[1,5-a]pyridines through direct metal-free oxidative N-N bond formation, featuring high yields and short reaction times (Zheng et al., 2014).
  • Modification of PI3K Inhibitors : Alkylurea moiety replacement in a compound showing remarkable anticancer effects, leading to potent antiproliferative activities against cancer cell lines and reduced toxicity (Wang et al., 2015).

Molecular Modeling and Experimental Studies

  • Thermodynamic and Transport Properties of Ionic Liquids : A combined experimental and molecular dynamics study on pyridinium-based ionic liquids, providing insights into their dynamic and thermodynamic properties (Cadena et al., 2006).

Biological Activities and Applications

  • Antimicrobial and Antifungal Activities : Synthesis and evaluation of new compounds derived from isonicotinic acid hydrazide for antimicrobial and antifungal activities, highlighting their potential as therapeutic agents (Bayrak et al., 2009).
  • Corrosion Inhibitors : Investigation of new acetamide, isoxazolidine, and isoxazoline derivatives as corrosion inhibitors, demonstrating their effectiveness in protecting against corrosion in acidic and oil mediums (Yıldırım & Çetin, 2008).

properties

IUPAC Name

N-[4-propan-2-yloxy-1-(2,2,2-trifluoroethyl)indazol-3-yl]-2-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N4O2/c1-12(2)28-15-7-3-6-14-17(15)18(25-26(14)11-19(20,21)22)24-16(27)9-13-5-4-8-23-10-13/h3-8,10,12H,9,11H2,1-2H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTBAPOCCBVKIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC2=C1C(=NN2CC(F)(F)F)NC(=O)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.